molecular formula C20H40O2 B081347 Phytanic acid CAS No. 14721-66-5

Phytanic acid

Cat. No. B081347
CAS RN: 14721-66-5
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-UHFFFAOYSA-N
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Description

Phytanic acid is a branched-chain saturated fatty acid consisting of hexadecanoic acid carrying methyl substituents at positions 3, 7, 11, and 15 . It is a medium (6-12 carbon atoms), branched-chain fatty acid that humans obtain by eating various foods, as they are not naturally produced by the human body . The specific roles of phytanic acid include increasing cell membrane fluidity, modifying various proteins, and expressing several genes .


Synthesis Analysis

Phytanic acid is a methyl-branched fatty acid present in the human diet. Due to its structure, degradation by beta-oxidation is impossible. Instead, phytanic acid is oxidized by alpha-oxidation, yielding pristanic acid . A rapid and specific liquid chromatography tandem mass spectrometric method based on derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been developed for the routine analysis of plasma pristanic, phytanic, and very long-chain fatty acid markers of peroxisomal disorders .


Molecular Structure Analysis

Phytanic acid is a branched-chain saturated fatty acid consisting of hexadecanoic acid carrying methyl substituents at positions 3, 7, 11, and 15 . It is functionally related to a hexadecanoic acid . In terms of molecular docking simulation on PPARγ, phytanic acid, rather than phytol, showed a binding mode that mimics the crystal orientation of rosiglitazone and pioglitazone, forming H bonds with the same amino acids .


Chemical Reactions Analysis

Phytanic acid is a methyl-branched fatty acid present in the human diet. Due to its structure, degradation by beta-oxidation is impossible. Instead, phytanic acid is oxidized by alpha-oxidation, yielding pristanic acid . Phytanic acid derives from the corresponding alcohol, phytol, and is ultimately oxidized into pristanic acid .


Physical And Chemical Properties Analysis

Phytanic acid is a branched-chain saturated fatty acid consisting of hexadecanoic acid carrying methyl substituents at positions 3, 7, 11, and 15 . Its molecular formula is C20H40O2 . It is a branched-chain saturated fatty acid, a long-chain fatty acid, and a methyl-branched fatty acid .

Scientific Research Applications

Applications of Phytanic Acid

  • Human Pathology : Unlike most fatty acids, phytanic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Individuals with adult Refsum disease, an autosomal recessive neurological disorder caused by mutations in the PHYH gene, have impaired α-oxidation activity and accumulate large stores of phytanic acid in their blood and tissues . This frequently leads to peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .
  • Presence in Other Organisms : In ruminant animals, the gut fermentation of ingested plant materials liberates phytol, a constituent of chlorophyll, which is then converted to phytanic acid and stored in fats . Insects, such as the sumac flea beetle, are reported to use phytol and its metabolites (e.g. phytanic acid) as chemical deterrents against predation .
  • Modulator of Transcription : Phytanic acid is known to increase cell membrane fluidity, modify various proteins, and express several genes .
  • Differences in Human and Great Ape Metabolism : There are differences in the physiological levels of phytanic acid in humans and great apes and this is causally related to their gut anatomies and microbiomes . Phytanic acid levels could contribute to cross-species and sex-specific differences in human and great ape transcriptomes, especially those related to lipid metabolism .
  • Antioxidant : Phytanic acid is considered an antioxidant . Antioxidants help to remove free radicals from cells in the body. These are the highly reactive byproducts of cellular metabolism. Left unchecked, free radicals can contribute to the development of certain diseases and cancer .

  • Influence on Lipid Metabolism : Phytanic acid activates the PPAR-alpha transcription factor which influences lipid metabolism . The rate at which phytanic acid dissociates and oxidizes is faster in humans .

  • Chemotaxonomical Significance : Freshwater sponges contain terpenoid acids such as 4,8,12-trimethyltridecanoic, phytanic and pristanic acids, which indicates that these acids may have chemotaxonomical significance for both marine and freshwater sponges .

  • Inhibitor of Foodborne Pathogens : Recent studies have suggested the efficacy of Phytanic acid as an inhibitor of foodborne pathogens .

Safety And Hazards

When handling phytanic acid, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Phytol and its metabolites are potential dietary compounds for cancer prevention, assuming the challenges in preventing cytotoxicity in non-cancer cells and animal models and understanding phytol metabolism can be mitigated . Phytanic acid may be one of the most important biometabolites in humans .

properties

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864526
Record name 3,7,11,15-Tetramethylhexadecanoic acid
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phytanic acid

CAS RN

14721-66-5
Record name Phytanic acid
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Record name Phytanic acid
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Record name PHYTANIC ACID
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Record name 3,7,11,15-Tetramethylhexadecanoic acid
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Record name Phytanic acid
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Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The 2-benzylalkanoic and 2-butylalkanoic acids were prepared by the malonic ester method starting from diethyl benzylmalonate or diethyl butylmalonate and the appropriate alkyl bromide. The procedure used was analogous to that for the preparation of 2-methyldecanoic acid. Preparation of 2,2-dibutyldodecanoic acid was accomplished by alkylation of 2-butyldodecanoic acid using the method of Pfeffer, Silbert, and Chirinko. Hydrogenation of phytol followed by oxidation of the resulting saturated alcohol with a solution of chromium trioxide in acetic acid gave 3,7,11,15-tetramethylhexadecanoic acid.
[Compound]
Name
malonic ester
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0 (± 1) mol
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[Compound]
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saturated alcohol
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[Compound]
Name
alkyl bromide
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reactant
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Name
2,2-dibutyldodecanoic acid
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Synthesis routes and methods II

Procedure details

3,7,11,15-Tetramethyl-hexadecan-1-ol (8.96 g, 30.0 mmol) was dissolved in a mixed solvent of acetone (360 ml) and acetic acid (180 ml), a solution of anhydrous chromic acid (7.27 g, 72.7 mmol) in water (9.0 ml) was added dropwise, and the mixture was stirred at room temperature for 1 hr. A solution of sodium disulfite (100 g, 526 mmol) in water (450 ml) was added to the reaction mixture after completion of the reaction, the mixture was stirred at room temperature overnight and extracted 6 times with diethyl ether (135 ml). The solvent of the obtained organic layer was evaporated under reduced pressure. Diethylether (450 ml) and water (150 ml) were added to the oil after concentration to allow partitioning, and the aqueous layer was extracted 3 times with ethyl acetate (150 ml). The combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The oil (10.1 g) after concentration was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate) to give the title compound (6.78 g, 72.3%) as a pale-blue oil.
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
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Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
reactant
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Name
Quantity
9 mL
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solvent
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100 g
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450 mL
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solvent
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Yield
72.3%

Synthesis routes and methods III

Procedure details

Phytanol (19.5 g) was dissolved in acetic acid (250 ml) and cooled in an ice bath. Chromium trioxide (21.0 g) dissolved in a minimum amount of water was added to the above solution and stirred at room temperature for 18 hours. Ethanol (50 ml) was slowly added to the reaction mixture and stirred for a further 3 hours. Most of solvent was removed and water (250 ml) was added. This solution was extracted with ether (2×200 ml) and the combined ether extract was dried (MgSO4), decolourized with activated charcoal and filtered through a thin flash silica bed. The solvent was removed and the crude product chromatographed on flash silica (1-4% methanol in dichloromethane) to give phytanoic acid as a pale yellow liquid. Yield 7.03 g, 34%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
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Quantity
50 mL
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reactant
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0 (± 1) mol
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solvent
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21 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,800
Citations
NM Verhoeven, C Jakobs - Progress in lipid research, 2001 - Elsevier
… of phytanic acid degradation has long remained unknown. The β-methyl group in the phytanic acid … Already in 1966 it was shown in mice that phytanic acid was subject to one cycle of α-…
Number of citations: 123 www.sciencedirect.com
RJA Wanders, J Komen, S Ferdinandusse - Biochimica et Biophysica Acta …, 2011 - Elsevier
… of phytanic acid from phytol feeding studies performed many years ago [9], the biochemical pathway responsible for the conversion of phytol into phytanic acid … phytol into phytanic acid. …
Number of citations: 153 www.sciencedirect.com
NM Verhoeven, RJA Wanders, BT Poll-The… - Journal of inherited …, 1998 - Springer
… this fatty acid and a secondary elevation of phytanic acid. In addition, several variant … phytanic acid and/or pristanic acid accumulate. This review describes the discovery of phytanic acid …
Number of citations: 119 link.springer.com
PK Lemotte, S Keidel, CM Apfel - European journal of …, 1996 - Wiley Online Library
… , due to defects in phytanic acid oxidation, the … phytanic acid is also a natural ligand for RXRa, being able to activate a RXR-responsive promoter. We present evidence that phytanic acid …
Number of citations: 182 febs.onlinelibrary.wiley.com
DM Van Den Brink, RJA Wanders - Cellular and Molecular Life Sciences, 2006 - Springer
… Degradation of phytanic acid takes … of phytanic acid metabolism and pathology of the disease greatly over the past few decades. This review will centre on this research on phytanic acid…
Number of citations: 156 link.springer.com
LI Hellgren - Annals of the New York Academy of Sciences, 2010 - Wiley Online Library
… metabolic precursor of phytanic acid, but it is at present not possible to deduce whether phytanic acid is useful in the prevention of ectopic lipid deposition. Phytanic acid is an efficient …
Number of citations: 88 nyaspubs.onlinelibrary.wiley.com
P Roca-Saavedra, P Marino-Lorenzo, JM Miranda… - Food chemistry, 2017 - Elsevier
… of the literature on the phytanic acid content of foods, management of the … of phytanic acid metabolism, as well as to assess the evidence for the health benefits and risks of phytanic acid …
Number of citations: 48 www.sciencedirect.com
AS Wierzbicki, MD Lloyd, CJ Schofield… - Journal of …, 2002 - Wiley Online Library
… phytanic acid in plasma- and lipid-containing tissues. The transport and biochemical pathways of phytanic acid … Other atypical cases with low-plasma phytanic acid may be caused by α-…
Number of citations: 209 onlinelibrary.wiley.com
RJA Wanders, GA Jansen, MD Lloyd - … (BBA)-Molecular and Cell Biology of …, 2003 - Elsevier
… alpha-oxidation dates back to the early 1960s when phytanic acid (3R,S,7R,11R,… phytanic acid administered to Refsum patients. These studies revealed that [U- 14 C 20 ]phytanic acid …
Number of citations: 97 www.sciencedirect.com
MM Elmazar, HS El-Abhar, MF Schaalan, NA Farag - PLoS One, 2013 - journals.plos.org
… that phytanic acid has higher binding affinity and lesser energy score on RXRα, compared to the original ligand, retinoic acid. Phytanic acid binds … of RXR with PPARγ by phytanic acid. …
Number of citations: 137 journals.plos.org

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